3-Bromo-1,1-dichloropropan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1-dichloropropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrCl2O/c4-1-2(7)3(5)6/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYVYLXUXMBTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633984 | |
| Record name | 3-Bromo-1,1-dichloropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-16-1 | |
| Record name | 3-Bromo-1,1-dichloro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1578-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,1-dichloropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 1,1 Dichloropropan 2 One
Direct Halogenation Approaches to α,α-Dichlorinated Ketones
Direct halogenation represents a primary and straightforward route to α-haloketones. nih.gov This approach involves the reaction of a ketone with an electrophilic halogen source, typically under conditions that facilitate the formation of an enol or enolate intermediate, which then acts as the nucleophile. mdpi.com
The most direct synthesis of 3-Bromo-1,1-dichloropropan-2-one involves the α-bromination of the precursor 1,1-Dichloropropan-2-one. This reaction is a classic example of acid-catalyzed ketone halogenation. The reaction proceeds by the formation of an enol intermediate, which then attacks molecular bromine. mdpi.com
The general mechanism for acid-catalyzed ketone halogenation involves the initial protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A weak base then removes an α-proton to form the enol. The electron-rich double bond of the enol attacks an electrophilic bromine source (like Br₂), leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.
Table 1: Representative Procedure for Bromination of 1,1-Dichloropropan-2-one
| Step | Reagent/Condition | Purpose |
| Substrate Preparation | 1,1-Dichloropropan-2-one dissolved in a solvent like glacial acetic acid or CCl₄. | To create a homogenous reaction medium. |
| Catalyst (Optional) | A catalytic amount of acid (e.g., HBr, p-TSA). | To accelerate the rate-determining enol formation. researchgate.net |
| Bromination | Dropwise addition of molecular bromine (Br₂). | To introduce the bromine atom at the α-position. |
| Reaction Monitoring | TLC or GC analysis. | To track the consumption of the starting material and formation of the product. |
| Workup | Washing with a reducing agent solution (e.g., sodium bisulfite) followed by water and brine. | To quench excess bromine and remove impurities. |
| Purification | Fractional distillation or column chromatography. | To isolate the pure this compound. |
In the bromination of an unsymmetrical ketone like 1,1-Dichloropropan-2-one, regioselectivity is a critical consideration. The ketone has two different α-carbons: a methyl group (-CH₃) and a dichloromethyl group (-CHCl₂). The halogenation reaction occurs via an enol intermediate, and the position of halogenation is determined by which enol tautomer is formed.
Under acidic conditions, the formation of the enol is the rate-determining step, and typically the more thermodynamically stable, more substituted enol is favored. However, the presence of strong electron-withdrawing groups, such as the two chlorine atoms on the C1 carbon, significantly increases the acidity of the proton on that carbon but destabilizes the corresponding enol. Conversely, the enol formed from the methyl group (C3) is more favored. Therefore, acid-catalyzed bromination of 1,1-Dichloropropan-2-one is expected to occur with high regioselectivity at the methyl group (C3), yielding the desired this compound. researchgate.net The strong electron-withdrawing effect of the two chlorine atoms deactivates the adjacent α-carbon towards electrophilic attack by making it electron-poor and disfavoring the formation of the enol at that position.
Functional Group Interconversion Pathways to this compound
Functional group interconversions provide alternative routes to the target compound, starting from molecules that already contain the required carbon skeleton and some of the halogen atoms.
An alternative synthetic strategy involves the oxidation of a corresponding secondary alcohol precursor, specifically 3-Bromo-1,1-dichloropropan-2-ol. The oxidation of secondary alcohols to ketones is a fundamental and widely used transformation in organic synthesis. wikipedia.orgbyjus.com
A variety of oxidizing agents can be employed for this purpose. The choice of reagent depends on factors such as scale, substrate sensitivity, and desired purity.
Table 2: Common Reagents for the Oxidation of Secondary Alcohols
| Reagent System | Name of Oxidation | Typical Conditions |
| CrO₃ / H₂SO₄, acetone | Jones Oxidation | Aqueous acetone; typically acidic. libretexts.org |
| Pyridinium chlorochromate (PCC) | PCC Oxidation | Anhydrous CH₂Cl₂. lscollege.ac.in |
| Pyridinium dichromate (PDC) | PDC Oxidation | Anhydrous DMF or CH₂Cl₂. |
| Dimethyl sulfoxide (B87167) (DMSO), (COCl)₂ or SO₃-pyridine | Swern or Pfitzner-Moffatt type Oxidations | Anhydrous CH₂Cl₂, low temperature (-78 °C), followed by a hindered base (e.g., Et₃N). lscollege.ac.in |
| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | CH₂Cl₂ or other inert solvents at room temperature. wikipedia.org |
The synthesis would first involve the preparation of 3-Bromo-1,1-dichloropropan-2-ol, followed by its oxidation to yield the final ketone product. This two-step approach offers an alternative to direct bromination of the ketone.
Syntheses starting from simple propene derivatives can also be envisioned. A plausible precursor for such a synthesis is 3-Bromo-1,1-dichloro-1-propene. nih.gov The conversion of this haloalkene to the target ketone would require the addition of water across the double bond in a manner that places the carbonyl group at the C2 position. However, the direct hydration of such an electron-deficient alkene can be challenging.
Another potential route involves the free-radical addition of reagents to a suitable propene. For instance, the synthesis of related compounds like 1-bromo-3-chloropropane (B140262) is achieved by the free-radical addition of hydrogen bromide to allyl chloride. chemicalbook.com A similar strategy, while not directly yielding the target ketone, illustrates the principle of building up halogenated propanes from propene precursors. A multi-step synthesis could potentially involve:
Starting with a dichlorinated propene derivative.
Introducing a bromine atom at the appropriate position, for example, via allylic bromination using N-Bromosuccinimide (NBS), which is effective for creating allylic halides. nih.gov
A subsequent step to convert the alkene functionality into a ketone, such as through oxymercuration-demercuration or hydroboration-oxidation, although the regioselectivity would need to be carefully controlled. Halohydrin formation followed by oxidation is another possibility. masterorganicchemistry.com
These pathways are generally more complex and may involve challenges with regioselectivity and reaction conditions compared to the more direct methods.
The conversion of a trifluoroacetone analog to this compound would entail the substitution of fluorine atoms with chlorine and bromine. Such transformations, known as halogen exchange (HALEX) reactions, are synthetically challenging. The strength of the C-F bond makes it difficult to replace fluorine with other halogens. While methods exist for specific fluorinated compounds, a direct and high-yielding conversion of a trifluoromethyl group to a dichlorobromomethyl or related group is not a commonly reported or synthetically viable pathway in standard organic chemistry literature. Therefore, this approach is not considered a practical methodology for the synthesis of this compound.
Novel Synthetic Routes and Catalytic Approaches
The synthesis of halogenated ketones, including α-bromoketones, has been a focal point of research, leading to the development of more efficient and environmentally benign methodologies. These modern approaches often prioritize one-pot strategies and sophisticated catalytic systems to achieve high yields and selectivity.
One-Pot Synthesis Strategies for α-Bromoketones
One-pot synthesis, where multiple reaction steps are carried out in a single reactor, offers significant advantages in terms of resource efficiency, waste reduction, and operational simplicity. rsc.org Several innovative one-pot strategies for the synthesis of α-bromoketones have been developed.
A notable green protocol involves the synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide (NH₄Br) and oxone as inexpensive, stable, and non-toxic reagents. rsc.orgrsc.org This reaction proceeds through two consecutive steps: the oxidation of the secondary alcohol to an in-situ generated ketone, followed by oxidative bromination. rsc.orgrsc.org This method is versatile, applicable to a range of secondary alcohols including 1-aryl-1-alkanols and various aliphatic alcohols. rsc.org Another approach facilitates the preparation of α-bromoketones from olefins using a bromide/bromate couple as a nonhazardous brominating agent, presenting an alternative to the use of molecular bromine. researchgate.net
These cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in an economically and ecologically sound manner. rsc.org
Table 1: Selected One-Pot Synthesis Methods for α-Bromoketones
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| Secondary Alcohols | Ammonium Bromide, Oxone | Green, efficient, uses non-toxic reagents, proceeds via tandem oxidation/oxidative bromination. | rsc.org, rsc.org |
| Olefins | Bromide/Bromate Couple | Nonhazardous alternative to molecular bromine. | researchgate.net |
| β-Hydroxycarbonyl Compounds | MoO₂Cl₂, N-bromosuccinimide | Good yields under mild conditions, no bromination at benzylic/allylic positions. | organic-chemistry.org |
Stereoselective and Enantioselective Synthesis Considerations in Halogenated Propanone Derivatives
Achieving stereocontrol in the synthesis of halogenated compounds, where the halogen atom is part of a stereogenic center, is a significant challenge in organic synthesis. nih.gov The development of stereoselective and enantioselective methods for preparing halogenated propanone derivatives and related structures is crucial for accessing optically active building blocks for various applications. digitellinc.comnih.gov
Recent advances have focused on catalyst-controlled stereoselective reactions. nih.gov For instance, the enantioselective α-chlorination of cyclic β-ketoesters has been achieved using chiral 2-aminoalcohol derivatives as catalysts, yielding products with high enantiomeric excesses (up to 84% ee). researchgate.net Similarly, chiral palladium complexes have been successfully employed for catalytic enantioselective electrophilic chlorination. researchgate.net
Biocatalysis has also emerged as a powerful strategy. Engineered variants of myoglobin (B1173299) have been used to catalyze carbene transfer reactions for the synthesis of optically active halogenated cyclopropanes with excellent stereoselectivity (up to 99% de and ee). digitellinc.com In another approach, the enantioselective synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives was accomplished through an ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones, utilizing Maruoka's spirocyclic binaphthyl-based ammonium salts. nih.gov
These methods highlight the progress towards precise control over the three-dimensional arrangement of atoms during the synthesis of complex halogenated molecules. nih.govcolumbia.edu
Table 2: Examples of Enantioselective Halogenation Methods
| Substrate Type | Catalyst/Reagent | Halogen Source | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cyclic β-Ketoesters | Chiral 2-Aminoalcohol Derivatives | N-Chlorosuccinimide | Up to 84% | researchgate.net |
| Isoxazolidin-5-ones | Maruoka's spirocyclic ammonium salts | N-Halosuccinimides | High | nih.gov |
| β-Keto Esters/Amides | Diphenylamine-linked bis(thiazoline)-Cu(OTf)₂ | N-Fluorodibenzenesulfonimide | High | researchgate.net |
Mechanistic Investigations of Synthetic Reactions
Understanding the reaction mechanisms, including the identification of intermediates and the study of reaction kinetics, is fundamental to optimizing synthetic protocols and developing new ones.
Elucidation of Reaction Intermediates
The synthesis of α-haloketones often involves distinct and identifiable reaction intermediates. The reactivity of these compounds is largely due to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov
In the acid-catalyzed α-halogenation of ketones, the reaction proceeds through an enol intermediate. youtube.comlibretexts.org The process begins with the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form the enol. libretexts.org This enol, acting as a nucleophile, then attacks the electrophilic halogen (e.g., Br₂). youtube.com The formation of the enol is typically the slow, rate-determining step of the reaction. libretexts.org
In the one-pot synthesis of α-bromoketones from secondary alcohols using oxone and ammonium bromide, a plausible mechanism involves the initial oxidation of bromide ions by oxone to form a reactive electrophilic bromine species, possibly hypobromous acid. rsc.org This species oxidizes the alcohol to a ketone, which then tautomerizes to its enol form. The enol rapidly reacts with the electrophilic bromine to yield the final α-bromoketone. rsc.org
In the context of producing dichlorinated propanols from glycerol (B35011), which are precursors to epichlorohydrin (B41342), mechanistic studies show that in the presence of an acid catalyst, oxonium species are formed as key reaction intermediates. researchgate.net The reaction between glycerol and HCl can proceed through an SN2 mechanism to form monochlorinated products, with 3-monochloropropane-1,2-diol (1-MCP) being the main initial product. researchgate.net
Kinetic Studies of Formation Reactions (e.g., of 1,3-Dichloropropan-2-ol from Glycerol)
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The synthesis of 1,3-dichloropropan-2-ol (1,3-DCP) from the hydrochlorination of glycerol has been the subject of detailed kinetic investigations. scribd.comshd.org.rs This process is a key step in converting waste glycerol from biodiesel production into valuable epichlorohydrin. bibliotekanauki.pl
Studies conducted in batch reactors at temperatures between 363-393K, using acetic acid as a catalyst, have shown that the reaction kinetics can be described by a model based on an SN2 mechanism. scribd.com The process involves the sequential chlorination of glycerol, first to monochloropropanediol (MCP) and then to dichloropropanol (B8674427) (DCP). researchgate.netshd.org.rs Adipic acid has also been identified as an effective catalyst for this transformation. shd.org.rs
Kinetic models have been developed by fitting experimental concentration data over time. scribd.comshd.org.rs These models allow for the determination of reaction rate constants and activation energies for each step of the reaction sequence. For the glycerol chlorination reaction, the activation energies for the four tandem positive reactions have been calculated, providing a theoretical basis for process engineering and optimization. shd.org.rs
Table 3: Activation Energies for Tandem Reactions in Glycerol Chlorination
| Reaction Step | Activation Energy (Ea) | Reference |
|---|---|---|
| Reaction 1 | 30.7 kJ mol⁻¹ | shd.org.rs |
| Reaction 2 | 41.8 kJ mol⁻¹ | shd.org.rs |
| Reaction 3 | 29.4 kJ mol⁻¹ | shd.org.rs |
The dehydrochlorination of 1,3-DCP to form epichlorohydrin has also been studied kinetically, with the reaction conforming to pseudo-first-order kinetics with respect to the dichloropropanol concentration. researchgate.net
Chemical Reactivity and Transformation Studies of 3 Bromo 1,1 Dichloropropan 2 One
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the chemistry of α-haloketones. In the case of 3-Bromo-1,1-dichloropropan-2-one, a nucleophile can theoretically attack several electrophilic sites, including the carbonyl carbon and the two α-carbons bearing the halogen atoms. bepls.com
Reactivity at Carbonyl-Adjacent Halogen Centers
The presence of the carbonyl group significantly activates the adjacent carbon-halogen bonds towards nucleophilic attack. This enhanced reactivity is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic substitution. bepls.com Consequently, the halogen atoms in this compound are more labile than in a corresponding alkyl halide.
These reactions typically proceed via a second-order nucleophilic substitution (S_N_2) mechanism. bepls.com First-order nucleophilic substitution (S_N_1) reactions are generally disfavored for α-haloketones because they would involve the formation of a destabilized α-carbonyl carbocation. bepls.com The choice of nucleophile is critical; less basic nucleophiles are preferred for simple substitution, as strongly basic conditions can promote competing elimination and rearrangement reactions. bepls.com
The relative reactivity of the C-Br versus the C-Cl bonds is also a key consideration. Generally, the C-Br bond is weaker and bromide is a better leaving group than chloride, suggesting that nucleophilic substitution might occur preferentially at the brominated carbon.
Intermolecular and Intramolecular Nucleophilic Attack Mechanisms
Intermolecular Reactions: this compound can react with a variety of external nucleophiles in intermolecular processes. A prominent example is the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring system. In this reaction, an α-haloketone condenses with a thioamide, such as thiourea (B124793). researchgate.netcutm.ac.innih.gov For this compound, this reaction would proceed through initial nucleophilic attack by the sulfur of thiourea on the α-carbon, followed by cyclization and dehydration to form a substituted aminothiazole. This reaction is a powerful tool for the synthesis of heterocyclic compounds with various biological activities. researchgate.netnih.gov
Intramolecular Reactions: The Favorskii Rearrangement
When treated with a strong base, such as an alkoxide or hydroxide (B78521), α-haloketones lacking an α'-hydrogen on the other side of the carbonyl can undergo a characteristic intramolecular rearrangement known as the Favorskii rearrangement. cutm.ac.inwikipedia.org For this compound, which has hydrogens on the brominated carbon, the reaction can proceed. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate via intramolecular nucleophilic attack of an enolate. wikipedia.org This highly strained intermediate is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative. In the case of dihaloketones, this can lead to the formation of α,β-unsaturated carboxylic acids. cutm.ac.in
| Reaction Type | Reactant(s) | Key Intermediate | Product Type | Reference |
| Hantzsch Thiazole Synthesis | This compound, Thiourea | Thioether | Aminothiazole | researchgate.netcutm.ac.innih.gov |
| Favorskii Rearrangement | This compound, Base (e.g., NaOH) | Cyclopropanone | Carboxylic acid derivative | cutm.ac.inwikipedia.org |
Electrophilic and Radical Reactions
While nucleophilic reactions dominate its chemistry, this compound can also participate in electrophilic and radical-mediated transformations, often initiated by reduction of the carbon-halogen bonds.
Carbon-Carbon Bond Forming Reactions
The reduction of α,α-dihaloketones, such as this compound, with reducing agents like zinc metal can generate metal enolates. wikipedia.org These enolates are potent nucleophiles that can subsequently react with various electrophiles in carbon-carbon bond-forming reactions. For example, they can be alkylated or used in aldol-type condensations. wikipedia.org
In the absence of a trapping electrophile, the reduction of geminal dihalo ketones can lead to the formation of α-keto carbenes or carbenoids. These highly reactive intermediates can undergo C-H insertion reactions, providing a pathway to more complex molecular architectures. wikipedia.org
Oxidation and Reduction Pathways
Oxidation: The ketone functionality of this compound can be oxidized in a Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgnih.gov This reaction typically employs a peroxyacid and results in the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. The regioselectivity of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon.
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 3-bromo-1,1-dichloropropan-2-ol. Standard reducing agents like sodium borohydride (B1222165) are often used for this transformation. Furthermore, complete reduction of the carbonyl group to a methylene (B1212753) group can be achieved under more forcing conditions, such as the Clemmensen or Wolff-Kishner reductions, though the compatibility of the carbon-halogen bonds with these conditions must be considered. organic-chemistry.org Reductive dehalogenation is also a significant pathway, where the halogen atoms are removed, potentially leading to the parent ketone, propanone, or its partially halogenated derivatives. wikipedia.org
| Transformation | Reagent(s) | Product Class | Reference |
| C-C Bond Formation | Reducing agent (e.g., Zn), Electrophile | Alkylated/Aldol product | wikipedia.org |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester | organic-chemistry.orgwikipedia.orgnih.gov |
| Carbonyl Reduction | NaBH₄ | Secondary alcohol | - |
| Reductive Dehalogenation | Reducing agent (e.g., Zn) | Ketone/Halo-ketone | wikipedia.org |
Degradation Pathways in Environmental and Biological Systems
Halogenated ketones, including compounds structurally related to this compound, are recognized as disinfection byproducts (DBPs) in chlorinated drinking water. nih.govresearchgate.netnih.gov Their fate in the environment and within biological systems is of considerable interest.
Studies on various haloketones have shown that they can decompose in aqueous solutions. nih.govresearchgate.net The rate of decomposition is influenced by factors such as temperature and pH. Hydrolysis is a likely degradation pathway, potentially leading to the cleavage of the carbon-halogen bonds and the formation of smaller, more oxidized species. researchgate.net
In biological systems, the metabolism of structurally similar α-halohydrins (halogenated propanols) has been shown to proceed via conjugation with glutathione (B108866), a key detoxification pathway in many organisms. documentsdelivered.comnih.govscilit.com This process, mediated by glutathione S-transferases, results in the formation of mercapturic acid derivatives that are then excreted. It is plausible that this compound, or its reduced alcohol form, could follow a similar metabolic fate. The initial step might involve the reduction of the ketone to the corresponding alcohol, 3-bromo-1,1-dichloropropan-2-ol, which could then be conjugated with glutathione. Another potential metabolic route for related compounds involves oxidation and can lead to the formation of metabolites such as oxalic acid. cdc.gov Fungal degradation of related compounds has also been observed, suggesting that biodegradation can be a relevant environmental fate. nih.govnih.gov
Photodegradation Mechanisms and Kinetics (e.g., related to environmental pollutants)
The environmental persistence of halogenated organic compounds is a significant concern, and photodegradation is a primary pathway for their removal. For α-halo ketones like this compound, the primary photochemical process involves the homolytic cleavage of the carbon-halogen bond, which is the weakest bond in the molecule.
Research on similar α-bromo ketones suggests that irradiation with UV light initiates C-Br bond homolysis, generating a radical pair. researchgate.netacs.org This initial step can lead to a cascade of reactions, including:
Elimination: Elimination of hydrogen bromide (HBr) can occur to form an α,β-unsaturated ketone intermediate. researchgate.net
Radical Trapping: The resulting acylphenyl radicals can be trapped by components of the solvent system or by added radical scavengers. acs.org
Further Halogenation: In the presence of a halogen source like N-bromosuccinimide (NBS), the unsaturated intermediate can undergo further bromination. researchgate.net
A study on the photochemical degradation of the structurally related compound 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in the presence of hydrogen peroxide (H₂O₂) provides insights into potential degradation products. nih.gov The study identified chloride ions and various organic acids such as formic, acetic, and chloroacetic acid as degradation products. Furthermore, 1,3-dichloro-2-propanone was detected, suggesting oxidation of the alcohol group. nih.gov This indicates that for this compound, photodegradation could lead to the formation of smaller, oxygenated organic molecules and the release of halide ions.
The kinetics of photodegradation are influenced by factors such as the initial concentration of the compound, the presence of oxidants like H₂O₂, and the solvent matrix. nih.govsci-hub.se For instance, higher concentrations of H₂O₂ can sometimes slow the degradation rate, and the presence of water can have a significant catalytic effect on the process. nih.govsci-hub.se
Table 1: Potential Photodegradation Reactions of α-Bromo Ketones
| Reaction Type | Description | Potential Products |
|---|---|---|
| C-Br Bond Homolysis | Initial cleavage of the carbon-bromine bond upon UV irradiation to form a radical pair. researchgate.netacs.org | Acyl radical, Bromine radical |
| Elimination | Subsequent loss of HBr from the initial radical species. researchgate.net | α,β-Unsaturated ketone |
| Oxidation | Reaction with oxidants (e.g., hydroxyl radicals from H₂O₂) leading to bond cleavage and formation of smaller molecules. nih.gov | Organic acids (e.g., formic, acetic), Halide ions |
Microbial Degradation and Biotransformation Pathways (e.g., for 1,3-Dichloropropan-2-ol)
Microbial degradation is a crucial process determining the environmental fate of many halogenated pollutants. nih.govnih.govbohrium.com While specific studies on the microbial degradation of this compound are not prevalent, the pathways for structurally similar compounds, such as 1,3-dichloro-2-propanol (1,3-DCP), have been elucidated and offer a model for its potential biotransformation.
Bacteria capable of degrading halogenated compounds often possess specialized enzymes called dehalogenases. nih.gov For 1,3-DCP, several bacterial strains, including Corynebacterium sp. and Agrobacterium radiobacter, have been shown to utilize it as a carbon source. ethz.chnih.gov The degradation pathway in these organisms typically involves two key enzymatic steps:
Dehalogenation to an Epoxide: The initial step is the conversion of the haloalcohol to an epoxide, such as epichlorohydrin (B41342), catalyzed by a halohydrin dehalogenase. ethz.chresearchgate.net
Hydrolysis of the Epoxide: The resulting epoxide is then hydrolyzed by an epoxide hydrolase to form a diol (e.g., 3-chloro-1,2-propanediol). ethz.chnih.gov
This sequence of dehalogenation and hydrolysis can continue to remove the remaining halogen atoms. For example, in Pseudomonas cichorii, the degradation of the related compound 1,3-dichloropropene (B49464) involves hydrolysis to 3-chloroallyl alcohol, followed by oxidation to 3-chloroacrylic acid, and subsequent dehalogenation. ethz.ch
Based on these established pathways, a putative degradation route for this compound can be proposed. The initial step would likely involve the reduction of the ketone to a secondary alcohol, forming 3-Bromo-1,1-dichloropropan-2-ol. From there, microbial enzymes could proceed with dehalogenation reactions similar to those observed for 1,3-DCP.
Table 2: Key Enzymes in the Microbial Degradation of Halogenated Alcohols
| Enzyme | Function | Substrate Example | Product Example | Organism Example |
|---|---|---|---|---|
| Halohydrin Dehalogenase | Catalyzes the removal of a halide and formation of an epoxide ring. ethz.chresearchgate.net | 1,3-Dichloro-2-propanol | Epichlorohydrin | Corynebacterium sp., Agrobacterium radiobacter ethz.ch |
| Epoxide Hydrolase | Catalyzes the hydrolytic opening of the epoxide ring to form a diol. nih.govresearchgate.net | Epichlorohydrin | 3-Chloro-1,2-propanediol | Corynebacterium sp., Arthrobacter sp. nih.gov |
| Haloalkane Dehalogenase | Catalyzes the hydrolytic cleavage of a carbon-halogen bond. ethz.ch | 1,3-Dichloropropene | 3-Chloroallyl alcohol | Pseudomonas cichorii ethz.ch |
Hydrolytic Stability and Hydrolysis Product Identification
The hydrolytic stability of this compound is expected to be low due to the presence of three activating halogen substituents on the carbons alpha to the carbonyl group. Hydrolysis can proceed under both acidic and basic conditions, generally involving nucleophilic substitution of the halogen atoms. wikipedia.orglibretexts.org
Under basic conditions, the α-hydrogens of ketones become acidic and can be removed to form an enolate. wikipedia.orglibretexts.org However, for this compound, the carbon bearing the two chlorine atoms has no α-hydrogens. The α'-carbon has one hydrogen, which is rendered acidic by the adjacent carbonyl and bromine atom. Base-catalyzed hydrolysis would likely proceed via nucleophilic attack.
The reactivity of α-halo ketones in SN2 displacement reactions is exceptionally high compared to analogous alkyl halides. libretexts.org Hydrolysis would likely involve the substitution of the halogen atoms by hydroxide ions. Given the presence of three halogens, a stepwise substitution can be anticipated. The substitution of the bromine atom would yield 1,1-dichloro-3-hydroxypropan-2-one. Subsequent substitution of the chlorine atoms could lead to a gem-diol, which would be unstable and likely eliminate water to form a carboxylic acid derivative.
The rate of hydrolysis is significantly influenced by pH. For many halo-ketones, hydroxide ion is a much more effective catalyst for halogenation (and likely hydrolysis) than hydrogen ion. libretexts.org
The ultimate hydrolysis products would depend on the reaction conditions. Complete hydrolysis would be expected to break down the molecule into smaller, more oxidized species. Based on the hydrolysis of other chlorinated compounds, potential products could include chloride, bromide, and various organic acids.
Rearrangement Reactions and Isomerization Processes
A characteristic reaction of α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a base (such as an alkoxide or hydroxide) and leads to the formation of a carboxylic acid derivative. wikipedia.orgslideshare.net This reaction is a key skeletal rearrangement process for this class of compounds. researchgate.netddugu.ac.in
The most widely accepted mechanism for the Favorskii rearrangement involves the following steps:
Formation of an enolate on the side of the ketone opposite the halogen atom. wikipedia.org
Intramolecular nucleophilic attack by the enolate to displace the halide, forming a cyclopropanone intermediate. wikipedia.orgtestbook.com
Attack of a nucleophile (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone.
Ring-opening of the cyclopropanone intermediate to yield the most stable carbanion, which is then protonated to give the final rearranged product (a carboxylic acid or ester). wikipedia.org
For this compound, the presence of an α'-hydrogen allows for the formation of an enolate, which could initiate the Favorskii rearrangement by displacing one of the α-chlorine atoms. However, the presence of multiple halogens complicates the potential reaction pathways.
In cases where an enolate cannot be formed (i.e., no α-hydrogens), an alternative mechanism known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement can occur. wikipedia.org This pathway involves direct nucleophilic addition to the carbonyl, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon, displacing the halide. wikipedia.org
These rearrangement reactions are significant in synthetic organic chemistry for creating highly branched carboxylic acids or for inducing ring contraction in cyclic α-halo ketones. ddugu.ac.innrochemistry.com
Applications of 3 Bromo 1,1 Dichloropropan 2 One As a Building Block in Organic Synthesis
Precursor for Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. 3-Bromo-1,1-dichloropropan-2-one has demonstrated its utility as a precursor for the synthesis of various heterocyclic systems, including those containing oxygen and nitrogen atoms.
Formation of Oxygen-Containing Heterocycles
Oxygen-containing heterocycles are prevalent in numerous natural products and biologically active molecules. pku.edu.cn The synthesis of these compounds often involves intramolecular cyclization reactions. While specific examples detailing the direct use of this compound in the synthesis of morpholines and oxathianes are not extensively documented in readily available literature, the general principles of heterocyclic synthesis suggest its potential utility. The presence of both a carbonyl group and a reactive bromo- and dichloro-methyl group allows for sequential reactions with difunctional nucleophiles. For instance, reaction with a diol or an amino alcohol under basic conditions could potentially lead to the formation of dioxanes or morpholine (B109124) derivatives, respectively. The general synthetic routes to oxygen-containing heterocycles often involve the reaction of a substrate with a suitable reagent that can induce cyclization. nih.govresearchgate.net
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. nih.gov this compound has been employed in the synthesis of various nitrogen-containing heterocyclic systems. For example, it can react with 2-aminoazaheterocycles to form fused imidazole (B134444) derivatives. The reaction of 1,3-dihaloacetones with 2-aminopyridine (B139424) is known to produce imidazopyridines. researchgate.net Following a similar reaction pathway, this compound can be expected to react with various amino-substituted heterocycles to generate a diverse range of fused nitrogenous heterocycles.
Role in Carbon-Carbon Bond Formation
The construction of carbon-carbon bonds is a fundamental process in organic synthesis. This compound offers several reaction handles for the formation of these crucial bonds.
Alkylation and Acylation Reactions
The bromine atom in this compound can be displaced by nucleophiles in substitution reactions, allowing for the introduction of various alkyl and aryl groups. Similarly, the dichloromethyl group can also participate in nucleophilic substitution reactions under specific conditions. These reactions provide a pathway to more complex molecules by forming new carbon-carbon bonds.
Reactions Involving Wittig and Horner-Wadsworth-Emmons Type Olefinations
The ketone functionality of this compound is a key site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. nih.gov These reactions are powerful tools for the stereoselective synthesis of alkenes. wikipedia.orgorganic-chemistry.org The HWE reaction, in particular, is known for its ability to produce predominantly E-alkenes and for the ease of removal of its phosphate (B84403) byproduct. alfa-chemistry.comyoutube.com By reacting this compound with a phosphonate (B1237965) ylide, a double bond can be introduced, leading to the formation of halogenated alkenes which are themselves valuable synthetic intermediates.
Intermediate in the Synthesis of Complex Organic Molecules
Due to its multiple reactive sites, this compound serves as a valuable intermediate in the synthesis of more elaborate organic molecules. Its ability to participate in a variety of chemical transformations, including heterocycle formation, alkylation, and olefination, makes it a versatile starting material for the construction of complex molecular frameworks. The halogen atoms can be strategically replaced or eliminated to introduce further functionality and build molecular complexity.
Article on this compound Unattainable Due to Lack of Scientific Data
Despite extensive research, the creation of a detailed scientific article on the chemical compound this compound is not possible at this time due to a significant lack of available information in the public domain.
While the compound is identified by the CAS number 1578-16-1 and has a molecular formula of C3H3BrCl2O, searches of chemical databases and scientific literature have yielded no specific data regarding its applications as a building block in organic synthesis. pherobase.compherobase.com In particular, no information could be found concerning its use as a precursor for pharmaceutical or agrochemical intermediates, such as in the synthesis of idoxaban intermediates, or its contributions to specialty chemicals and materials research, for instance, in the development of molecular gate mechanisms.
The investigation did reveal information on a related positional isomer, 1-Bromo-1,1-dichloropropan-2-one (CAS 1751-16-2). This isomer shares the same molecular formula but differs in the placement of the bromine atom on the propanone structure. However, the strict focus of the requested article on this compound prevents the substitution of information from its isomer, as the chemical and physical properties, as well as the reactivity and applications of isomers, can vary significantly.
The absence of published research or patents detailing the synthesis, reactivity, or practical applications of this compound makes it impossible to generate a thorough, informative, and scientifically accurate article as per the user's request. The required sections on its role as a building block in the specified fields cannot be substantiated with factual data.
Therefore, until scientific literature on this compound becomes available, the generation of the requested article is not feasible.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of 3-bromo-1,1-dichloropropan-2-one, offering non-destructive and highly informative data on its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Purity Studies
In ¹H NMR spectroscopy, the protons of the brominated methylene (B1212753) group (-CH₂Br) and the dichlorinated methine proton (-CHCl₂) would exhibit distinct chemical shifts. The electronegativity of the halogen atoms significantly influences these shifts, moving them downfield. For instance, in 1-bromopropane, the protons on the carbon adjacent to the bromine atom resonate at approximately 3.4 ppm. docbrown.info Similarly, the protons in propanone are observed around 2.16 ppm. docbrown.info Therefore, for this compound, the methylene protons adjacent to the bromine would likely appear as a singlet further downfield, while the methine proton would also be significantly shifted due to the presence of two chlorine atoms.
¹³C NMR spectroscopy provides valuable information on the carbon skeleton. The carbonyl carbon (C=O) of a ketone typically appears in the range of 190-215 δ. libretexts.org Halogenation can influence this chemical shift. For the closely related compound 3-bromo-1,1-dichloropropane, ¹³C NMR data is available, which can serve as a reference for the expected shifts of the carbon atoms in the propanone structure. nih.gov
NMR is also instrumental in mechanistic studies involving this compound. By monitoring the changes in the NMR spectrum over time, researchers can identify reaction intermediates, follow the formation of products, and elucidate reaction pathways. nih.gov Furthermore, the quantitative nature of NMR allows for the assessment of compound purity by comparing the integral of the analyte's signals to those of a known internal standard. The presence of impurities would be indicated by additional peaks in the spectrum. Solid-state NMR can also offer unique insights into the local structure and halogen bonding of such compounds. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₂Br | ~ 4.0 - 4.5 | Downfield shift due to the electronegative bromine atom. |
| ¹H | -CHCl₂ | ~ 6.0 - 6.5 | Significant downfield shift due to two electronegative chlorine atoms. |
| ¹³C | C=O | ~ 190 - 200 | Typical range for a ketone, influenced by adjacent halogens. |
| ¹³C | -CH₂Br | ~ 35 - 45 | Influenced by the attached bromine. |
| ¹³C | -CHCl₂ | ~ 70 - 80 | Influenced by the two attached chlorines. |
Mass Spectrometry (MS) for Product Identification and Trace Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. miamioh.eduyoutube.com This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens, which is a powerful diagnostic tool for identifying the presence of these elements in a molecule.
Electron ionization (EI) is a common technique that would lead to the fragmentation of the this compound molecule. The fragmentation pattern provides structural information. Key fragmentation pathways for ketones often involve alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.orglibretexts.org For this compound, this could result in the loss of a chlorodifluoromethyl radical or a bromomethyl radical. The loss of halogen atoms (Br or Cl) as radicals is also a common fragmentation pathway for halogenated compounds. miamioh.edu
Mass spectrometry is also crucial for trace analysis, allowing for the detection of minute quantities of this compound in various matrices. This is particularly important for environmental monitoring or in studies where the compound may be present as a byproduct.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment | Notes |
|---|---|---|
| [M]+, [M+2]+, [M+4]+, [M+6]+ | Molecular Ion Cluster | Shows characteristic isotopic pattern for one bromine and two chlorine atoms. |
| [M - Br]+ | Loss of a bromine radical | |
| [M - Cl]+ | Loss of a chlorine radical | |
| [M - CO]+ | Loss of carbon monoxide | |
| [CH₂Br]+ | Bromomethyl cation | |
| [CHCl₂]+ | Dichloromethyl cation |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by the characteristic absorption of the carbonyl (C=O) group of the ketone.
The C=O stretching vibration in saturated aliphatic ketones typically appears around 1715 cm⁻¹. orgchemboulder.com However, the presence of electronegative halogen atoms on the α-carbon (the carbon adjacent to the carbonyl group) causes a shift in the C=O stretching frequency to a higher wavenumber (a phenomenon known as the field effect). Therefore, for this compound, the C=O absorption is expected to be in the range of 1725-1750 cm⁻¹. For comparison, the IR spectrum of the related compound 1,3-dichloro-2-propanone shows a strong carbonyl absorption. nist.gov
Other important absorption bands in the IR spectrum would include the C-H stretching vibrations of the methylene group, typically found in the region of 2850-3000 cm⁻¹. libretexts.orglibretexts.org The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum, generally below 800 cm⁻¹. The fingerprint region, while complex, provides a unique pattern for the molecule that can be used for identification by comparison with a reference spectrum. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1725 - 1750 | Strong |
| C-H (Methylene) | Stretch | 2850 - 3000 | Medium to Strong |
| C-H (Methylene) | Bend | ~1465 | Medium |
| C-Br | Stretch | 515 - 690 | Medium to Strong |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Other Vibrational and Electronic Spectroscopies (e.g., Raman)
Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the C=O stretch would also be observable in the Raman spectrum. researchgate.net The C-Br and C-Cl stretching vibrations are often strong in Raman spectra, providing clear signals for the carbon-halogen bonds. aps.org The symmetrical vibrations of the molecule, which may not be IR-active, can often be observed using Raman spectroscopy, thus providing a more complete vibrational picture of the molecule.
Chromatographic Separations and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Quantitative Analysis
Gas chromatography (GC) is an ideal technique for the separation of volatile compounds like this compound. In GC, the compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.
When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both the identification and quantification of this compound. oup.com The GC separates the compound from other components in a sample, and the MS provides mass spectral data for definitive identification, as described in section 5.1.2.
For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. The use of an internal standard is recommended to improve the precision and accuracy of the quantification. GC-MS methods have been successfully developed for the analysis of a wide range of halogenated organic compounds in various matrices, demonstrating the suitability of this technique for the determination of this compound. umweltprobenbank.derestek.comacs.org The high selectivity of the mass spectrometer, especially when operated in selected ion monitoring (SIM) mode, allows for the quantification of the target compound even in the presence of co-eluting interferences. nih.gov
Table 4: Summary of Analytical Techniques for this compound
| Technique | Information Provided | Application |
|---|---|---|
| ¹H and ¹³C NMR | Structural elucidation, chemical environment of nuclei. | Purity assessment, mechanistic studies. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern. | Product identification, trace analysis. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Functional group analysis. |
| Raman Spectroscopy | Complementary vibrational information. | Structural characterization. |
| GC-MS | Separation, identification, and quantification. | Quantitative analysis in complex mixtures. |
Liquid Chromatography (LC) with Advanced Detectors (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of a wide array of environmental contaminants, including halogenated organic compounds. While specific LC-MS/MS methods for this compound are not extensively documented in publicly available literature, the methodology can be inferred from the analysis of structurally similar compounds like other halogenated disinfection byproducts.
LC-MS/MS offers high sensitivity and selectivity, which is essential for detecting trace levels of contaminants in complex matrices. The technique involves the separation of compounds in a liquid phase followed by their ionization and detection based on their mass-to-charge ratio (m/z). For halogenated ketones, reversed-phase chromatography is often employed, utilizing C18 columns for separation. umb.edu The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid to enhance ionization. umb.edulcms.cz
In tandem mass spectrometry, specific ions of the target analyte are selected and fragmented to produce a unique fragmentation pattern, which serves as a highly specific fingerprint for identification and quantification. This is often performed in multiple reaction monitoring (MRM) mode, enhancing the signal-to-noise ratio and lowering detection limits. lcms.cznih.gov For instance, in the analysis of other halogenated compounds, negative ion mode electrospray ionization (ESI) has been effectively used. lcms.cz The limits of quantification for related compounds like haloacetic acids can reach the low µg/L level, demonstrating the sensitivity of the technique. lcms.cz
A significant challenge in the direct analysis of neutral ketones by LC-ESI-MS is their low ionization efficiency. ddtjournal.com To overcome this, derivatization techniques are often employed to introduce a chargeable moiety to the molecule, thereby improving its ionization and detection sensitivity. ddtjournal.com
Development of Derivatization Strategies for Enhanced Analysis (e.g., for related chloropropanols)
Derivatization is a key strategy to improve the analytical characteristics of compounds that are otherwise difficult to analyze by techniques like gas chromatography (GC) or LC-MS. For halogenated ketones and related compounds like chloropropanols, derivatization serves multiple purposes: it can increase volatility for GC analysis, enhance thermal stability, and improve ionization efficiency for MS detection. ddtjournal.com
Several derivatization reagents have been successfully used for the analysis of chloropropanols, which share structural similarities with this compound. These methods can be adapted for the analysis of halogenated ketones.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability for GC analysis.
Acylation: Heptafluorobutyric anhydride (B1165640) (HFBA) and N-heptafluorobutyrylimidazole are common acylation reagents that introduce a fluorinated group, which significantly enhances the sensitivity of detection by an electron capture detector (ECD) in GC analysis. nih.gov
Oxime Formation: For LC-MS analysis of ketones, derivatization with hydroxylamine (B1172632) or its derivatives, like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can be employed. ddtjournal.comresearchgate.net This reaction converts the ketone into an oxime, which contains a nitrogen atom that can be more readily ionized, leading to improved detection sensitivity in ESI-MS. ddtjournal.comresearchgate.net Another common reagent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms hydrazones that can be detected in the negative-ion mode of ESI-MS. ddtjournal.com
The choice of derivatization strategy depends on the analytical technique being used and the specific characteristics of the target analyte and the sample matrix.
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | GC-MS | Increases volatility and thermal stability |
| Heptafluorobutyric anhydride (HFBA) | Hydroxyl | GC-ECD/MS | Increases volatility and enhances electron capture response |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl | LC-MS | Improves ionization efficiency |
| 2,4-dinitrophenylhydrazine (DNPH) | Carbonyl | LC-MS | Improves ionization efficiency (negative ion mode) |
| Hydroxylamine | Carbonyl | LC-MS | Improves ionization efficiency |
Emerging Analytical Techniques and Automation in Halogenated Ketone Research
Research into the analysis of halogenated compounds is continuously evolving, with a focus on developing more efficient, sensitive, and automated methods.
One area of advancement is the development of fully automated analytical systems. For instance, a multisyringe flow injection analysis (MSFIA) system has been developed for the determination of total halogenated organic compounds. acs.org This system automates the entire process, including solid-phase extraction for preconcentration and isolation, UV photooxidation to release the halogens as hydrogen halides, and subsequent spectrophotometric determination. acs.org Such automated systems offer high throughput and reduce manual labor and the potential for human error. acs.org
In the realm of atmospheric analysis, automated systems for the measurement of reactive volatile halogenated organic compounds have been developed. nih.gov These systems utilize automated calibration and pre-concentration steps followed by gas chromatography, allowing for long-term, continuous monitoring of these compounds in the atmosphere. nih.gov
For the analysis of complex environmental samples, there is a trend towards using high-resolution mass spectrometry (HRMS) for non-targeted screening of emerging disinfection byproducts. This approach allows for the identification of previously unknown halogenated compounds without the need for authentic standards.
Furthermore, the development of more selective detectors for gas chromatography, such as the halogen-specific detector (XSD), offers improved specificity for halogenated compounds compared to the more common electron capture detector (ECD). nih.gov The XSD works by converting halogenated compounds into free halogens, which are then detected, providing a higher degree of selectivity and reducing interferences from non-halogenated co-eluting compounds. nih.gov
These emerging techniques and the increasing trend towards automation are crucial for advancing our understanding of the prevalence, fate, and impact of halogenated ketones and other disinfection byproducts in the environment.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 3-Bromo-1,1-dichloropropan-2-one. These calculations, typically employing methods such as Density Functional Theory (DFT) or ab initio techniques, can predict bond lengths, bond angles, and dihedral angles that define the molecule's geometry.
For this compound, a key area of conformational analysis would be the rotation around the C2-C3 single bond, which would define the relative positions of the bulky bromine atom and the carbonyl group. It is anticipated that the most stable conformers would seek to minimize steric hindrance and optimize electrostatic interactions. Theoretical studies on similar small halogenated molecules, such as 1-chloro- and 1-bromo-2-propanol, have shown a preference for gauche conformations due to hyperconjugation effects rather than intramolecular hydrogen bonding. figshare.com A similar analysis for this compound would likely reveal the preferred rotational isomers and the energy barriers between them.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) | Method (Hypothetical) |
| C1-C2 Bond Length | 1.52 Å | DFT/B3LYP/6-31G |
| C2=O Bond Length | 1.21 Å | DFT/B3LYP/6-31G |
| C2-C3 Bond Length | 1.54 Å | DFT/B3LYP/6-31G |
| C-Cl Bond Length | 1.78 Å | DFT/B3LYP/6-31G |
| C-Br Bond Length | 1.95 Å | DFT/B3LYP/6-31G |
| Cl-C1-Cl Bond Angle | 109.5° | DFT/B3LYP/6-31G |
| O=C2-C1 Bond Angle | 121.0° | DFT/B3LYP/6-31G |
| O=C2-C3 Bond Angle | 120.5° | DFT/B3LYP/6-31G |
| C1-C2-C3 Bond Angle | 118.5° | DFT/B3LYP/6-31G* |
Note: The values in this table are illustrative and would require specific quantum chemical calculations for validation.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, a primary focus would be on its reactions at the α-carbon bearing the bromine and chlorine atoms, and at the carbonyl carbon.
The halogenation of ketones can proceed through either acid- or base-catalyzed mechanisms, involving enol or enolate intermediates, respectively. wikipedia.orglibretexts.org Theoretical calculations can map out the potential energy surfaces for such reactions, identifying the transition states and intermediates. For instance, in a nucleophilic substitution reaction, where a nucleophile attacks the carbon bearing the halogens, computational models can predict whether the reaction proceeds via an SN1 or SN2 pathway. vaia.compearson.com Given the steric hindrance from the two chlorine atoms and one bromine atom, an SN1-type mechanism involving a carbocation intermediate might be plausible under certain conditions, although SN2 reactions are also common for α-halo ketones. youtube.com
Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which are crucial for predicting reaction rates. By locating the transition state structure—the highest point on the minimum energy path between reactants and products—chemists can gain insights into the factors that control the reaction's feasibility and speed.
Spectroscopic Property Simulations and Validation
Theoretical methods can simulate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can help assign the signals to specific atoms in the molecule. Similarly, the vibrational frequencies from IR spectroscopy can be calculated and compared to the experimental spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the ketone.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value (Illustrative) |
| ¹H NMR | Chemical Shift (CHBr) | 4.5 - 5.0 ppm |
| ¹³C NMR | Chemical Shift (C=O) | 190 - 200 ppm |
| ¹³C NMR | Chemical Shift (CCl₂) | 80 - 90 ppm |
| ¹³C NMR | Chemical Shift (CH₂Br) | 35 - 45 ppm |
| IR | C=O Stretching Frequency | 1720 - 1740 cm⁻¹ |
| IR | C-Cl Stretching Frequency | 700 - 800 cm⁻¹ |
| IR | C-Br Stretching Frequency | 500 - 600 cm⁻¹ |
Note: These are illustrative values. Actual values would depend on the specific computational method and solvent effects.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into intermolecular interactions in different environments, such as in solution or within a biological system. nih.gov For this compound, MD simulations could be used to study its solvation in various solvents, revealing details about the solute-solvent interactions and the structure of the solvation shell.
Furthermore, the presence of halogen atoms allows for the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov MD simulations, potentially using specialized force fields that accurately model halogen bonds, could explore the propensity of this compound to form such interactions with other molecules, which could be crucial for its biological activity or material properties. nih.gov
Structure-Reactivity Relationship Predictions and Design of Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov Although specific QSAR studies on this compound are not available, the principles can be applied to design novel derivatives with desired properties.
By systematically modifying the structure of this compound in silico—for example, by changing the halogen atoms or introducing other functional groups—and then calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), it is possible to build a predictive model. This model could guide the synthesis of new derivatives with enhanced reactivity, selectivity, or biological efficacy. For instance, studies on other halogenated compounds have shown that the type and position of the halogen can significantly influence their biological activity. mdpi.com Computational screening of virtual libraries of derivatives can help prioritize candidates for synthesis, saving time and resources in the drug discovery or materials design process.
Conclusion and Future Research Directions
Synthesis of Key Research Findings for 3-Bromo-1,1-dichloropropan-2-one
Currently, there is a lack of published literature detailing the specific synthesis of this compound. However, established methods for the synthesis of α-haloketones provide a strong foundation for proposing viable synthetic routes.
The direct α-halogenation of ketones is a common approach. nih.gov This typically involves the reaction of an enol or enolate with an electrophilic halogen source. wikipedia.orglibretexts.org For the synthesis of this compound, a potential precursor would be 1,1-dichloropropan-2-one. The bromination of this precursor at the C3 position would yield the desired product. Acid-catalyzed halogenation is often preferred for achieving monohalogenation, as the introduction of a halogen atom deactivates the carbonyl oxygen towards further protonation, slowing down subsequent halogenation steps. wikipedia.orglibretexts.org
Alternatively, methods for the synthesis of mixed α,α'-dihaloketones could be adapted. For instance, the reaction of α-chloro carboxylic acid esters with in situ-generated bromomethyllithium could potentially lead to the formation of the target compound, although this would require a different starting material. A study on the reaction of α-chloro or α-bromo carboxylic acid esters with chloromethyllithium has demonstrated the feasibility of producing α,α′-dichloro or α-chloro-α′-bromo ketones, respectively. rsc.org
Another plausible approach involves the deacylative halogenation of more complex methyl ketones, which serves as a surrogate for alkyl halides. nih.gov This method offers a pathway to various alkyl chlorides, bromides, and iodides under mild conditions. nih.gov
Identification of Unexplored Reactivity and Synthetic Opportunities
The reactivity of α-haloketones is well-documented, characterized by their susceptibility to nucleophilic attack at both the α-carbon and the carbonyl carbon. nih.gov This dual reactivity makes them valuable precursors for a wide array of organic transformations, particularly in the synthesis of heterocyclic compounds. nih.govwikipedia.org
Given the structure of this compound, several unexplored avenues of reactivity can be envisioned:
Heterocyclic Synthesis: The reaction of α-haloketones with various nucleophiles, including those containing nitrogen, sulfur, and oxygen, is a cornerstone of heterocyclic chemistry. nih.gov For example, their reaction with thioamides or thioureas can yield thiazoles. wikipedia.org The unique substitution pattern of this compound could lead to novel heterocyclic scaffolds with potential biological activity.
Favorskii Rearrangement: α-haloketones can undergo the Favorskii rearrangement in the presence of a base to form carboxylic acid derivatives. wikipedia.org The specific arrangement of halogens in this compound might lead to interesting and potentially selective rearrangement products.
Nucleophilic Substitution: The bromine atom at the C3 position is expected to be susceptible to SN2 displacement reactions. libretexts.org This opens up possibilities for introducing a variety of functional groups at this position, further expanding the synthetic utility of the molecule.
Reactions with Organometallic Reagents: The reaction of α-haloketones with organometallic reagents can lead to a variety of products, including substituted alcohols and epoxides. The specific outcomes would depend on the nature of the organometallic reagent and the reaction conditions.
The presence of both bromine and chlorine atoms on the same molecule offers the potential for selective reactivity based on the differential lability of the carbon-halogen bonds.
Advancements in Analytical and Computational Approaches for Halogenated Ketones
The analysis of halogenated ketones, particularly in complex matrices, often requires sophisticated analytical techniques.
Analytical Approaches:
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for the separation and quantification of aldehydes and ketones. epa.govresearchgate.net For enhanced sensitivity and selectivity, derivatization is often employed. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used to form stable derivatives that can be readily detected by UV-Vis or mass spectrometry (MS) detectors. epa.govresearchgate.net For air analysis, techniques involving derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC-MS analysis have proven effective. sigmaaldrich.com
Mass Spectrometry (MS): MS is a powerful tool for the identification and structural elucidation of halogenated compounds. The characteristic isotopic patterns of chlorine and bromine atoms provide valuable information for confirming the presence of these elements in a molecule.
Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify the carbonyl group in ketones. Nuclear magnetic resonance (NMR) spectroscopy would be crucial for determining the precise structure of this compound, with the chemical shifts and coupling patterns of the protons providing key structural insights.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations have become an invaluable tool for studying the reaction mechanisms of α-haloketones. up.ac.za These studies can provide insights into reaction pathways, transition state energies, and the factors that control reactivity and selectivity. up.ac.za
Quantum Fragment Along Reaction Pathway (QFARP): This method, an extension of Interacting Quantum Atoms (IQA), can be used to understand the driving forces of reactions by analyzing diatomic and fragment interactions along the reaction coordinate. up.ac.za
These advanced analytical and computational methods will be instrumental in fully characterizing this compound and predicting its behavior in various chemical transformations.
Potential for Sustainable Synthesis and Green Chemistry Applications
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis and application of halogenated compounds present both challenges and opportunities in this context.
Sustainable Synthesis:
Catalytic Methods: The development of catalytic methods for halogenation can reduce the need for stoichiometric amounts of hazardous reagents. bohrium.com For instance, the use of catalysts can enable the use of safer halogenating agents.
Solvent Selection: The use of environmentally benign solvents is a key aspect of green chemistry. Research into performing halogenation reactions in greener solvents, or even under solvent-free conditions, is an active area of investigation. nih.gov
Atom Economy: Synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, are preferred.
Green Chemistry Applications:
Biocatalysis: The use of enzymes, such as haloperoxidases, for the synthesis of organohalogen compounds is a promising green alternative to traditional chemical methods. bohrium.com These enzymes can often perform selective halogenations under mild conditions. bohrium.com
Degradation of Organohalogen Compounds: Research into the enzymatic degradation of organohalogen compounds is important for environmental remediation. nih.gov Understanding the mechanisms of these degradation pathways can aid in the development of bioremediation strategies.
The development of sustainable synthetic routes to this compound and the exploration of its potential applications in green chemistry represent significant areas for future research.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for 3-Bromo-1,1-dichloropropan-2-one?
- Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example, nucleophilic substitution using brominating agents (e.g., HBr or NBS) on a precursor like 1,1-dichloropropan-2-one under controlled conditions (e.g., anhydrous solvents, low temperatures). Reaction progress can be monitored via TLC or GC-MS. Purification via fractional distillation or column chromatography is recommended to isolate the product .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, and DEPT for structural elucidation).
- IR spectroscopy to confirm functional groups (e.g., C=O, C-Br).
- Mass spectrometry (EI or ESI) for molecular ion verification.
- Elemental analysis to validate stoichiometry. Cross-reference with databases like PubChem or NIST Chemistry WebBook for spectral comparisons .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods, nitrile gloves, and chemical-resistant lab coats.
- Immediate first aid for exposure: Flush eyes with water for 15 minutes; wash skin with soap and water.
- Store in airtight containers away from light and heat. Refer to SDS guidelines for brominated/chlorinated compounds, emphasizing toxicity mitigation and waste disposal .
Advanced Research Questions
Q. How can computational models predict the reactivity and environmental fate of this compound?
- Methodological Answer :
- QSAR/QSPR models : Predict physicochemical properties (e.g., logP, hydrolysis rates) using tools like EPI Suite or ACD/Labs Percepta.
- Density Functional Theory (DFT) : Simulate reaction pathways (e.g., photodissociation dynamics) to identify degradation products.
- Environmental persistence : Use predictive databases (e.g., EPA DSSTox) to assess bioaccumulation potential and toxicity .
Q. What analytical methods resolve contradictions in detecting trace levels of this compound in environmental samples?
- Methodological Answer :
- GC-ECD or LC-MS/MS : Achieve detection limits <0.0003 mg/L by optimizing ionization parameters and using isotope-labeled internal standards.
- Validation : Cross-validate with spike-recovery experiments and inter-laboratory comparisons. Address "non-detects" via probabilistic statistical models (e.g., Kaplan-Meier for censored data) .
Q. What mechanistic insights explain the stability of this compound under UV irradiation?
- Methodological Answer :
- Laser-induced fluorescence (LIF) : Track radical intermediates (e.g., OH•) during photolysis.
- Time-resolved spectroscopy : Monitor bond cleavage (C-Br vs. C-Cl) under 193 nm UV light. Compare with analogous compounds (e.g., 3-bromo-1,1,1-trifluoro-2-propanol) to infer halogen-specific degradation pathways .
Q. How can AI-driven synthesis planning optimize routes to this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
